Cas no 851978-53-5 (4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)

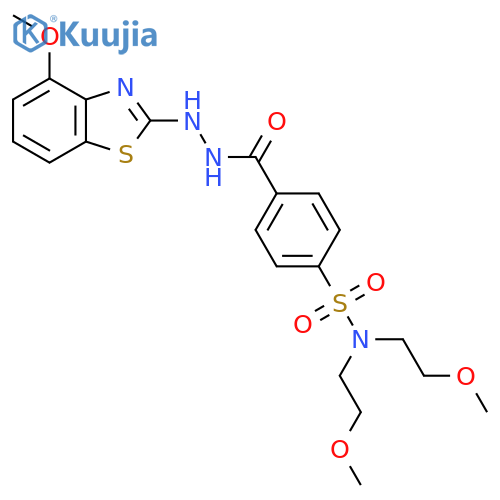

851978-53-5 structure

商品名:4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide

4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide

- 4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide

- AKOS024590587

- F0642-0677

- 851978-53-5

- 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide

- 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

-

- インチ: 1S/C21H26N4O6S2/c1-29-13-11-25(12-14-30-2)33(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(31-3)5-4-6-18(19)32-21/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26)

- InChIKey: QOIOQEQZQCPNNW-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NNC2=NC3C(=CC=CC=3S2)OC)=O)=CC=1)(N(CCOC)CCOC)(=O)=O

計算された属性

- せいみつぶんしりょう: 494.12937691g/mol

- どういたいしつりょう: 494.12937691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 12

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 156Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0642-0677-5μmol |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-1mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 1mg |

$54.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-20mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 20mg |

$99.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-4mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 4mg |

$66.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-10mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-40mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-5mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 5mg |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-3mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-2mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 2mg |

$59.0 | 2023-09-05 | ||

| Life Chemicals | F0642-0677-75mg |

4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |

851978-53-5 | 75mg |

$208.0 | 2023-09-05 |

4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

851978-53-5 (4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量